molecular formula C15H14N2O2S B14124253 1-(Phenylsulfonyl)-1H-indole-3-methanamine CAS No. 188988-44-5

1-(Phenylsulfonyl)-1H-indole-3-methanamine

Cat. No.: B14124253
CAS No.: 188988-44-5
M. Wt: 286.4 g/mol
InChI Key: WOMZUJKTJYYGFZ-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-indole-3-methanamine is a compound that belongs to the class of indole derivatives Indoles are heterocyclic compounds that are widely recognized for their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-1H-indole-3-methanamine typically involves the introduction of the phenylsulfonyl group to the indole ring. One common method is the reaction of indole with phenylsulfonyl chloride in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-1H-indole-3-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkylating agents. Reactions are typically carried out in the presence of a Lewis acid catalyst.

    Nucleophilic Addition: Reagents such as organolithium or Grignard reagents are used under anhydrous conditions.

Major Products:

    Electrophilic Substitution: Products include halogenated indoles, alkylated indoles, and acylated indoles.

    Nucleophilic Addition: Products include various substituted indoles depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 1-(Phenylsulfonyl)-1H-indole-3-methanamine stands out due to its unique combination of the indole ring and the phenylsulfonyl group, which provides a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

188988-44-5

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

[1-(benzenesulfonyl)indol-3-yl]methanamine

InChI

InChI=1S/C15H14N2O2S/c16-10-12-11-17(15-9-5-4-8-14(12)15)20(18,19)13-6-2-1-3-7-13/h1-9,11H,10,16H2

InChI Key

WOMZUJKTJYYGFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CN

Origin of Product

United States

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